Mal-VC-PAB-DM1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-VC-PAB-DM1 is a compound used in the field of antibody-drug conjugates (ADCs). It is a conjugate of a potent microtubule-disrupting agent, DM1, linked via the ADC linker Mal-VC-PAB. This compound is known for its potent antitumor activity and is used in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mal-VC-PAB-DM1 is synthesized by conjugating DM1 with the linker Mal-VC-PAB. The synthesis involves several steps, including the preparation of the linker and the conjugation reaction. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) to achieve the desired solubility and stability .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain its stability and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
Mal-VC-PAB-DM1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions.
Reduction: Reduction reactions can also occur, depending on the reagents used.
Substitution: Substitution reactions are common, especially during the synthesis process
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include DMSO, PEG, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions involving this compound include the conjugated compound itself and various intermediates that are used in the synthesis process .
Wissenschaftliche Forschungsanwendungen
Mal-VC-PAB-DM1 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on cellular processes.
Medicine: Utilized in the development of ADCs for cancer treatment due to its potent antitumor activity.
Industry: Applied in the production of pharmaceuticals and other chemical products
Wirkmechanismus
Mal-VC-PAB-DM1 exerts its effects by disrupting microtubules, which are essential for cell division. The compound targets specific molecular pathways involved in cell division, leading to the inhibition of tumor growth. The linker Mal-VC-PAB ensures the stability and targeted delivery of DM1 to the tumor cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Mal-VC-PAB-DM1 include:
MCC-DM1: Another ADC linker conjugate with similar antitumor activity.
Sulfo-SPDB-DM4: A compound with a different linker but similar mechanism of action.
Uniqueness
This compound is unique due to its specific linker, Mal-VC-PAB, which provides enhanced stability and targeted delivery compared to other similar compounds. This makes it a valuable tool in the development of ADCs for cancer treatment .
Eigenschaften
Molekularformel |
C61H82ClN9O17 |
---|---|
Molekulargewicht |
1248.8 g/mol |
IUPAC-Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate |
InChI |
InChI=1S/C61H82ClN9O17/c1-34(2)52(67-47(72)19-12-11-13-27-71-48(73)24-25-49(71)74)55(77)66-41(17-15-26-64-57(63)79)54(76)65-40-22-20-38(21-23-40)33-85-59(81)69(7)37(5)56(78)87-46-31-50(75)70(8)42-29-39(30-43(83-9)51(42)62)28-35(3)16-14-18-45(84-10)61(82)32-44(86-58(80)68-61)36(4)53-60(46,6)88-53/h14,16,18,20-25,29-30,34,36-37,41,44-46,52-53,82H,11-13,15,17,19,26-28,31-33H2,1-10H3,(H,65,76)(H,66,77)(H,67,72)(H,68,80)(H3,63,64,79)/b18-14+,35-16+/t36-,37+,41+,44+,45-,46+,52+,53+,60+,61+/m1/s1 |
InChI-Schlüssel |
HRJSYKXPHXEHQA-GZOBIGBUSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C)\C)OC)(NC(=O)O2)O |
Kanonische SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C)C)OC)(NC(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.